molecular formula C8H8N6O3 B6067952 2,3,4-trihydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone

2,3,4-trihydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone

Cat. No. B6067952
M. Wt: 236.19 g/mol
InChI Key: ZFRVAKGMZZQHFK-YCRREMRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-trihydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone, also known as THBA-TH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the areas of medicine and biochemistry.

Mechanism of Action

The mechanism of action of 2,3,4-trihydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone is not fully understood, but it is believed to involve the inhibition of oxidative stress and the modulation of inflammatory pathways. 2,3,4-trihydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone has also been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer treatment.
Biochemical and Physiological Effects:
2,3,4-trihydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models, as well as to improve cognitive function in mice with Alzheimer's disease. 2,3,4-trihydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of 2,3,4-trihydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone is its potential as a therapeutic agent for various diseases. Its antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of neurodegenerative diseases and cancer. However, one limitation of 2,3,4-trihydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone is its limited solubility in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the study of 2,3,4-trihydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone. One area of interest is its potential use in combination with other therapeutic agents to enhance its effects. Another area of interest is the development of new synthesis methods to improve the yield and purity of 2,3,4-trihydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone. Additionally, further studies are needed to fully understand the mechanism of action of 2,3,4-trihydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone and its potential applications in various areas of scientific research.

Synthesis Methods

The synthesis of 2,3,4-trihydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone involves the reaction of 2,3,4-trihydroxybenzaldehyde with hydrazine hydrate and sodium azide. The resulting product is then purified through a series of recrystallization steps. The purity of 2,3,4-trihydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone is crucial for its use in scientific research applications.

Scientific Research Applications

2,3,4-trihydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone has been studied for its potential applications in various areas of scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and antitumor properties. 2,3,4-trihydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]benzene-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6O3/c15-5-2-1-4(6(16)7(5)17)3-9-10-8-11-13-14-12-8/h1-3,15-17H,(H2,10,11,12,13,14)/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRVAKGMZZQHFK-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=NNC2=NNN=N2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1/C=N/NC2=NNN=N2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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